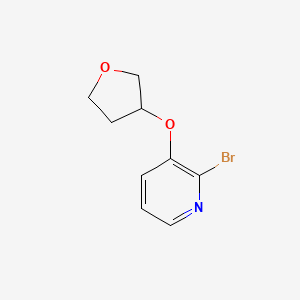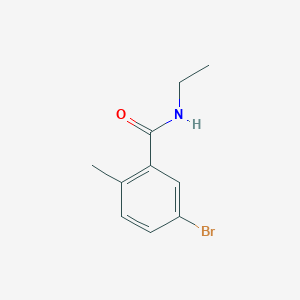![molecular formula C8H7BrN2 B1375332 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1357142-80-3](/img/structure/B1375332.png)
3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
概述
描述
3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the pyrrolo[3,2-b]pyridine scaffold significantly influences its chemical reactivity and biological properties.
作用机制
Target of Action
The primary target of 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the FGFR signaling pathway, thereby potentially inhibiting the progression and development of several cancers .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of this pathway by this compound can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
The compound’s molecular weight is 21105858 , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with fibroblast growth factor receptors (FGFRs), where derivatives of pyrrolo[3,2-b]pyridine have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial for regulating cell proliferation, migration, and survival, making this compound a valuable compound in cancer research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with FGFRs results in the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are critical for cell growth and survival, and their inhibition can lead to reduced tumor growth and increased cancer cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell proliferation and migration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism can affect its efficacy and toxicity, making it essential to understand the metabolic pathways it participates in . These pathways may include the involvement of cytochrome P450 enzymes, which play a role in the compound’s biotransformation and elimination.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding these interactions can provide insights into the compound’s localization and accumulation in target tissues, which is essential for its therapeutic application.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methyl-1H-pyrrolo[3,2-b]pyridine in DCM.
- Add N-bromosuccinimide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of safer brominating agents and solvents is also considered to minimize environmental impact and improve safety.
化学反应分析
Types of Reactions
3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form the corresponding dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[3,2-b]pyridines with various functional groups.
Oxidation: 3-Bromo-1-carboxy-1H-pyrrolo[3,2-b]pyridine.
Reduction: 3-Bromo-1-methyl-1,2-dihydro-1H-pyrrolo[3,2-b]pyridine.
科学研究应用
3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer.
Biological Studies: Used in the development of probes for studying protein-ligand interactions.
Material Science: Incorporated into organic electronic materials due to its unique electronic properties.
Chemical Biology: Employed in the design of bioactive molecules for studying cellular pathways.
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
3-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group, which influences its solubility and biological interactions.
Uniqueness
3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the combined presence of the bromine atom and the methyl group, which enhances its reactivity and specificity towards certain biological targets. This dual substitution pattern makes it a valuable scaffold in drug discovery and development .
属性
IUPAC Name |
3-bromo-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6(9)8-7(11)3-2-4-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABSAOTNYQZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)



![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)





![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)

